molecular formula C48H82O20 B591365 Hosenkoside A CAS No. 156791-82-1

Hosenkoside A

Cat. No. B591365
CAS RN: 156791-82-1
M. Wt: 979.164
InChI Key: JUKFJOYCFLIWIA-MDQYKXRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hosenkoside A is a baccharane glycoside isolated from the seeds of Impatiens balsamina . It is used for research purposes .


Molecular Structure Analysis

Hosenkoside A has a complex molecular structure with a molecular formula of C48H82O20 and a molecular weight of 979.15 .


Chemical Reactions Analysis

A study has reported the use of an LC-MS/MS method for the simultaneous determination of Hosenkoside A and Hosenkoside K from Semen Impatientis in rat plasma .


Physical And Chemical Properties Analysis

Hosenkoside A is a white powder with a molecular weight of 979.15 and a molecular formula of C48H82O20 .

Scientific Research Applications

Antitumor Activity

Hosenkoside A has been identified as having potential value in antitumor applications . It has shown in vitro growth inhibitory activity in human cancer A375 cells . This suggests that Hosenkoside A could be a candidate for further research into cancer treatment options.

Anti-Hepatic Fibrosis Activity

Research indicates that Hosenkoside A may possess anti-hepatic fibrosis activity . This is particularly significant as hepatic fibrosis can lead to cirrhosis and is a major health concern worldwide . The compound’s ability to inhibit the progression of fibrosis could pave the way for new therapeutic strategies.

Pharmacokinetics

Hosenkoside A has been the subject of pharmacokinetic studies, which are crucial for understanding its behavior within the body. These studies help determine the dosage and delivery method that would be most effective for therapeutic applications .

Botanical Research

In botanical research, Hosenkoside A is used as a marker to study the properties of Impatientis balsamina L. seeds. Its presence helps in understanding the plant’s chemical profile and potential uses in traditional medicine .

Spectroscopic Analysis

The structure of Hosenkoside A has been elucidated using advanced spectroscopic methods such as NMR (1D and 2D), IR, and HR-ESI-MS. This detailed structural information is essential for synthetic chemists who may want to replicate or modify the compound .

Bioassay Development

Hosenkoside A’s bioactivity makes it a valuable compound for developing bioassays. These bioassays can be used to screen for other compounds with similar or enhanced biological activities .

Chemical Synthesis

The compound’s complex structure poses a challenge for chemical synthesis, which can lead to advancements in synthetic methodologies. Researchers can explore new synthetic routes and chemical reactions as they attempt to synthesize Hosenkoside A .

Safety and Hazards

Hosenkoside A is considered toxic and should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

Hosenkoside A is a baccharane glycoside isolated from the seeds of Impatiens balsamina It has been found to exhibit in vitro growth inhibitory activity against human cancer a375 cells .

Mode of Action

It is known to have in vitro growth inhibitory activity against human cancer A375 cells This suggests that it may interact with cellular targets that are crucial for the proliferation of these cells

Biochemical Pathways

Given its observed in vitro growth inhibitory activity against human cancer A375 cells , it can be inferred that Hosenkoside A likely influences pathways related to cell proliferation and survival

Result of Action

Hosenkoside A has been found to exhibit in vitro growth inhibitory activity against human cancer A375 cells . This suggests that the compound may induce molecular and cellular changes that inhibit the proliferation of these cells.

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O20/c1-22(16-49)24-8-13-48(21-62-24)15-14-46(4)23(40(48)61)6-7-29-44(2)11-10-30(45(3,28(44)9-12-47(29,46)5)20-63-41-37(59)34(56)31(53)25(17-50)64-41)67-43-39(36(58)33(55)27(19-52)66-43)68-42-38(60)35(57)32(54)26(18-51)65-42/h22-43,49-61H,6-21H2,1-5H3/t22-,23+,24-,25+,26+,27+,28+,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKFJOYCFLIWIA-MDQYKXRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

979.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hosenkoside A

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